

Lomofungin: A Deep Dive into its Chemical Architecture and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a potent antibiotic produced by Streptomyces lomondensis, stands as a molecule of significant interest in the scientific community due to its broad-spectrum antimicrobial and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Lomofungin**. It delves into its mechanism of action as a potent inhibitor of DNA-dependent RNA polymerase, explores its biosynthetic pathway, and presents its antimicrobial and cytotoxic profiles. This document is intended to be a valuable resource for researchers engaged in natural product chemistry, drug discovery, and molecular biology.

Chemical Structure and Physicochemical Properties

Lomofungin is a phenazine derivative with the systematic IUPAC name methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate. Its chemical structure is characterized by a tricyclic phenazine core, substituted with hydroxyl, formyl, and methyl carboxylate groups, which contribute to its unique biological activity.

Table 1: Chemical and Physical Properties of Lomofungin



Property	Value	Reference
Chemical Formula	C15H10N2O6	[1][2]
Molecular Weight	314.25 g/mol	[1][2]
CAS Number	26786-84-5	[1]
Appearance	Olive-yellow crystalline compound	[3][4]
Melting Point	>320 °C	[5]
Density	1.663 ± 0.06 g/cm ³ (Predicted)	[5]
Solubility	Soluble in dimethyl sulfoxide (DMSO).[1]	[1]

Spectral Data

The structural elucidation of **Lomofungin** has been confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of **Lomofungin** in DMSO-d₆ shows characteristic peaks corresponding to its aromatic protons and methyl ester group.

Table 2: ¹H NMR (500 MHz, DMSO-d₆) Chemical Shifts for **Lomofungin**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
11.05	S	1H	Phenolic OH	[6]
8.13	d, J = 7.7 Hz	1H	Aromatic CH	[6]
7.24	d, J = 7.9 Hz	1H	Aromatic CH	[6]
6.80	S	1H	Aromatic CH	[6]
3.92	S	3H	-ОСН3	[6]



Biological Activity and Mechanism of Action

Lomofungin exhibits a broad spectrum of biological activity, inhibiting the growth of various fungi, yeasts, and bacteria.[3][4] Its primary mechanism of action is the potent inhibition of DNA-dependent RNA polymerase.[7]

Inhibition of RNA Polymerase

Lomofungin directly interacts with the RNA polymerase enzyme, preventing the synthesis of RNA.[7] This inhibition is not due to interaction with the DNA template or the nucleotide substrates.[7] The elongation of the RNA chain is promptly halted upon exposure to the antibiotic.[7] This inhibitory effect has been demonstrated against RNA polymerases from both prokaryotic (Escherichia coli) and eukaryotic (Saccharomyces) organisms.[7]

Antimicrobial Activity

Lomofungin is effective against a range of pathogenic fungi and bacteria. While comprehensive MIC data is dispersed across literature, its activity against key pathogens is established.

Table 3: Minimum Inhibitory Concentrations (MICs) of Lomofungin

Microorganism	MIC (μg/mL)	Reference
Candida albicans	1.56 - 6.25	[8]
Staphylococcus aureus	0.78 - 3.12	[8]
Escherichia coli	6.25 - 25	[8]

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of **Lomofungin** against various cancer cell lines, suggesting its potential as an anticancer agent.

Biosynthesis of Lomofungin

The biosynthetic pathway of **Lomofungin** has been elucidated, originating from the shikimate pathway. The core phenazine scaffold is synthesized from chorismic acid. A dedicated gene

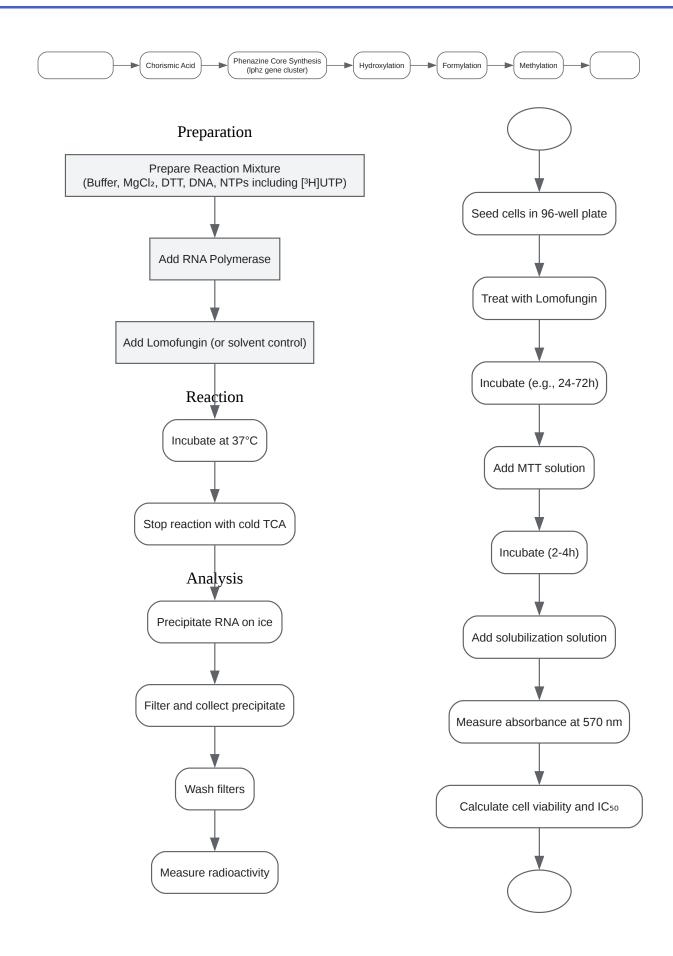






cluster, termed the 'lphz' cluster, is responsible for the biosynthesis of the phenazine core. Subsequent modifications, including hydroxylation, formylation, and methylation, are carried out by specific enzymes encoded within or near this cluster to yield the final **Lomofungin** molecule.







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